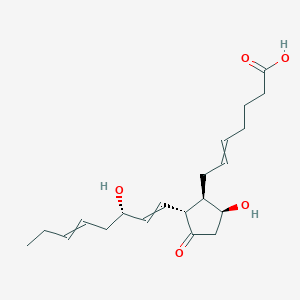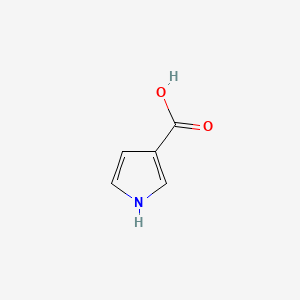
Pyrrole-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of pyrrole-3-carboxylic acid derivatives has been achieved through various methodologies. A notable method is the one-step continuous flow synthesis from tert-butyl acetoacetates, amines, and 2-bromoketones, utilizing HBr generated in the Hantzsch reaction for in situ hydrolysis of t-butyl esters, yielding the acids in a single microreactor process (Herath & Cosford, 2010). Another approach involves the use of Pyrrole-2-carboxylic acid as a ligand in Cu-catalyzed reactions of primary anilines with aryl halides, showcasing its versatility in synthesis reactions (Altman, Anderson, & Buchwald, 2008).
Molecular Structure Analysis
The crystal and molecular structure of derivatives like 3-(Pyrrole-2′-carboxamido)propanoic acid has been determined, revealing the presence of pyrrole rings and propionic acid subchains linked by amido bonds, with the molecules packing in highly coplanar, centrosymmetric, hydrogen-bonded pairs (Zeng Xiang, 2005).
Chemical Reactions and Properties
Pyrrole-3-carboxylic acid and its derivatives undergo a variety of chemical reactions. For example, decarboxylation of pyrrole-2-carboxylic acid is subject to acid catalysis, leading to the formation of pyrrole and protonated carbonic acid, highlighting its reactive decarboxylation pathways (Mundle & Kluger, 2009).
Physical Properties Analysis
The physical properties of pyrrole-3-carboxylic acid derivatives can vary significantly depending on their structural modifications. However, detailed analysis of these properties requires specific studies that focus on individual derivatives' melting points, solubilities, and crystalline structures.
Chemical Properties Analysis
Pyrrole-3-carboxylic acid exhibits typical carboxylic acid chemical properties, such as the ability to form esters, amides, and various other derivatives. Its chemical reactivity also includes participation in condensation reactions, as seen in the synthesis of carboxylic esters from various carboxylic acids and alcohols using pyridine-3-carboxylic anhydride (3-PCA) (Mukaiyama & Funasaka, 2007).
Scientific Research Applications
Medicinal Chemistry
Pyrrole-3-carboxylic acid is a key component in the synthesis of various medicinal compounds . It is used in the creation of cholecystokinin antagonists, benzopyran antihypertensives, and azepinediones . These compounds have diverse therapeutic applications, including the treatment of gallbladder disorders, hypertension, and various neurological conditions .
Biosensor Development
Pyrrole-3-carboxylic acid is utilized in the development of biosensors . Specifically, it is used in the preparation of a poly (pyrrole-3-carboxylic acid) modified pencil graphite electrode . This electrode is then used in the detection of serotonin (SER) in blood serum and urine samples . The electrodeposition method used to create this sensor is cost-effective, simple, and can be carried out in common laboratory conditions .
Antiviral Research
Pyrrole-3-carboxylic acid is also used in antiviral research . Compounds containing a pyrrole ring system, such as Pyrrole-3-carboxylic acid, are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases . This makes them potential candidates for the development of new antiviral drugs .
Synthesis of Key Medicinal Hetero-aromatics
Pyrrole-3-carboxylic acid is a resourceful small molecule in key medicinal hetero-aromatics . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products . The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
Detection of 17β-Estradiol
Pyrrole-3-carboxylic acid is used in the preparation of a poly (Pyrrole-co-Pyrrole-3-Carboxylic Acid)-modified electrode for detection of 17β-Estradiol . The electrode was modified with a film using an electrodeposition method and followed by the immobilization of 75mer aptamer specifically binding to 17β-Estradiol . This application shows the potential of Pyrrole-3-carboxylic acid in the field of bio-sensing .
Therapeutic Applications
Pyrrole-3-carboxylic acid has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, and antitumor agents . They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
Synthesis of Cholecystokinin Antagonists
Pyrrole-3-carboxylic acid is useful for the synthesis of cholecystokinin antagonists . Cholecystokinin is a hormone that stimulates the digestion of fat and protein. Antagonists of this hormone can be used in the treatment of various gastrointestinal disorders .
Synthesis of Benzopyran Antihypertensives
Benzopyran is a type of organic compound that has antihypertensive properties. Pyrrole-3-carboxylic acid is used in the synthesis of these compounds . Antihypertensives are used to treat high blood pressure, a common condition that can lead to serious health problems if left untreated .
Synthesis of Azepinediones
Azepinediones are a class of compounds that have various therapeutic applications. Pyrrole-3-carboxylic acid is used in the synthesis of these compounds . The specific therapeutic applications of azepinediones can vary depending on the specific compound .
Safety And Hazards
Future Directions
Pyrrole-3-carboxylic Acid has potential applications in various fields. For instance, it can be used in the preparation of a poly (pyrrole-3-carboxylic acid) modified pencil graphite electrode and its usage in the determination of serotonin (SER) in blood serum and urine samples . Furthermore, it can be used in the synthesis of cholecystokinin antagonists, benzopyran antihypertensives, and azepinediones . Future research may explore these and other potential applications of Pyrrole-3-carboxylic Acid.
properties
IUPAC Name |
1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c7-5(8)4-1-2-6-3-4/h1-3,6H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYOPBSXEIZLRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
121536-25-2 | |
| Record name | Poly(pyrrole-3-carboxylic acid) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121536-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90900989 | |
| Record name | NoName_35 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90900989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrole-3-carboxylic acid | |
CAS RN |
931-03-3 | |
| Record name | Pyrrole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=931-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-pyrrole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



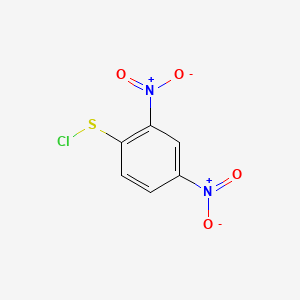
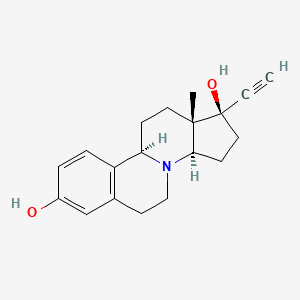

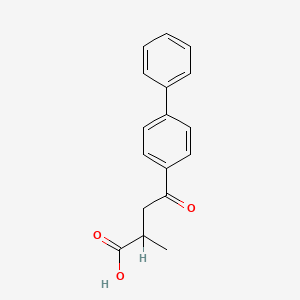
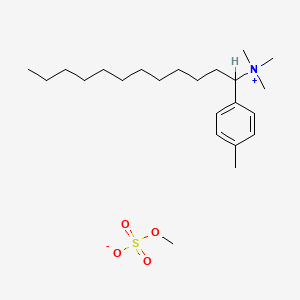
![2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenol](/img/structure/B1203837.png)
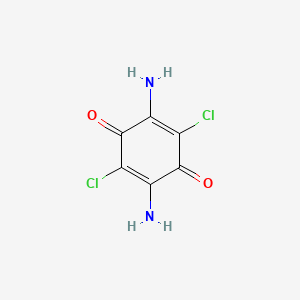
![Naphtho[2,1-b]furan-2(1H)-one](/img/structure/B1203841.png)
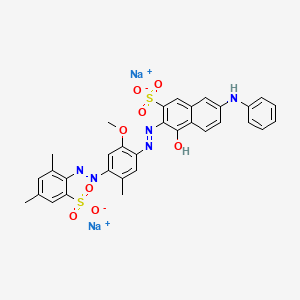
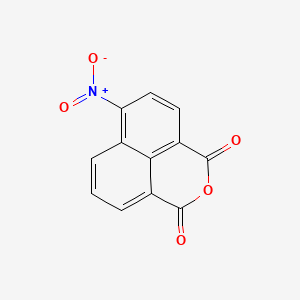
![4-[2-[(4-Fluorophenyl)methylamino]-2-oxoethyl]-2-methyl-5-thieno[3,2-b]pyrrolecarboxylic acid ethyl ester](/img/structure/B1203848.png)
![1-(1-Piperidinyl)-2-[[4-(prop-2-enylamino)-1-phthalazinyl]thio]ethanone](/img/structure/B1203849.png)
![1-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-[5-[4-(dimethylamino)phenyl]-2-tetrazolyl]ethanone](/img/structure/B1203851.png)
